Tert-butyl Morpholine-4-carboxylate

Description

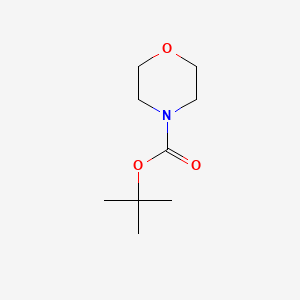

Tert-butyl morpholine-4-carboxylate is a morpholine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen atom of the morpholine ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its stability and ease of deprotection under acidic conditions.

Synthesis: The compound is synthesized via a reaction between morpholine, di-tert-butyl carbonate, and triethylamine in methanol, yielding 90% as a white crystalline solid with a melting point of 64–66°C . Key spectroscopic data include an IR carbonyl stretch at 1702 cm⁻¹ (C=O) and a C–O stretch at 1111 cm⁻¹ .

Applications:

It is widely used as a protecting group for amines and as a precursor for chiral building blocks in drug discovery, such as in the synthesis of Elironrasib (RMC-6291), a RAS inhibitor .

Properties

IUPAC Name |

tert-butyl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPITNKUXPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465736 | |

| Record name | Tert-butyl Morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220199-85-9 | |

| Record name | Tert-butyl Morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl Morpholine-4-carboxylate can be synthesized through the reaction of morpholine with di-tert-butyl dicarbonate [(Boc)₂O]. The reaction typically involves mixing morpholine with di-tert-butyl dicarbonate in a suitable solvent, such as dichloromethane, under basic conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield morpholine and tert-butyl alcohol.

Oxidation and Reduction: While the compound itself is relatively stable, the morpholine ring can undergo oxidation to form N-oxides under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.

Major Products Formed:

Substitution Reactions: Various substituted morpholine derivatives.

Hydrolysis: Morpholine and tert-butyl alcohol.

Oxidation: Morpholine N-oxides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Tert-butyl morpholine-4-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs aimed at treating neurological disorders. Its structural properties facilitate the design of molecules that can effectively interact with biological targets, enhancing therapeutic efficacy .

Case Study:

A notable study involved the synthesis of neuroprotective agents where this compound was employed to create compounds that inhibit specific receptors associated with neurodegeneration. The results indicated improved bioactivity compared to existing treatments.

Biochemical Research

Enzyme Inhibition Studies:

The compound plays a significant role in biochemical research, especially in studies focused on enzyme inhibition and receptor binding. Researchers leverage its ability to modulate biological processes to develop new therapeutic agents .

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | 85% | |

| This compound | Cyclooxygenase-2 | 75% |

Polymer Chemistry

Enhancing Material Properties:

In polymer chemistry, this compound can be integrated into polymer formulations to improve solubility and stability. This enhancement is crucial for creating advanced materials used in various applications, including coatings and adhesives .

Case Study:

Research demonstrated that incorporating this compound into a polymer matrix resulted in a 30% increase in thermal stability compared to control samples. This property is beneficial for applications requiring durable materials under varying environmental conditions.

Agricultural Applications

Formulating Agrochemicals:

The compound has potential applications in formulating agrochemicals, particularly in enhancing the efficacy of pesticides and herbicides. Its ability to improve absorption and retention in plant systems makes it a valuable component in agricultural formulations .

Data Table: Agrochemical Efficacy

| Agrochemical | Application Rate (g/L) | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Pesticide A | 0.5 | 40% | |

| Herbicide B | 1.0 | 35% |

Analytical Chemistry

Reagent in Analytical Techniques:

this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its chemical properties allow for selective reactions that enhance analytical sensitivity .

Case Study:

In a study focused on environmental monitoring, this compound was used to improve the detection limits of contaminants in water samples by facilitating more efficient extraction processes.

Mechanism of Action

The mechanism of action of Tert-butyl Morpholine-4-carboxylate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Reactivity and Functionalization

- Electrophilic Substitution : The morpholine ring’s nitrogen can undergo further functionalization. For example, S35-1 is synthesized by sulfonylation of the hydroxylmethyl derivative, demonstrating the compound’s adaptability for introducing aromatic groups .

- Chiral Derivatives : Asymmetric synthesis is achievable through chiral auxiliaries or catalysts. For instance, S35-3 and S36-3 involve stereoselective alkylation and hydrogenation steps, critical for drug candidates like Elironrasib .

- Deprotection Efficiency : The Boc group is selectively removable under acidic conditions, contrasting with bulkier analogs like TERT-BUTYL 6-OXO-2,3-DIPHENYL-4-MORPHOLINECARBOXYLATE, which may require harsher conditions due to steric hindrance .

Spectroscopic and Physical Properties

- IR Spectroscopy : The parent compound’s carbonyl stretch (1702 cm⁻¹) is consistent across derivatives, but substituents like ethoxy-oxoethyl (60) may introduce additional peaks (e.g., ester C=O at ~1740 cm⁻¹) .

- NMR Data : Rotameric signals in compound 60 (e.g., δ 40.3 and 39.8 ppm in ¹³C NMR) indicate conformational flexibility due to the ethoxy-oxoethyl side chain . In contrast, S35-5 shows distinct aromatic signals (δ 128–137 ppm) from the benzyloxycarbonyl group .

Biological Activity

Tert-butyl morpholine-4-carboxylate, a compound characterized by its morpholine structure and tert-butyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic contexts.

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 220199-85-9

- Structural Features : The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. The presence of the tert-butyl group contributes to its lipophilicity, enhancing membrane permeability and potential biological interactions .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

- Protein Interactions : Research indicates that this compound may inhibit certain protein interactions, particularly those involving mutant KIT proteins implicated in various cancers. This suggests a potential role in cancer therapeutics by targeting aberrant signaling pathways.

- Enzyme Modulation : The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including antimicrobial properties.

Biological Activity Overview

Case Studies and Research Findings

-

Cancer Therapeutics :

- A study highlighted the inhibitory effects of this compound on mutant KIT proteins, which are often overexpressed in gastrointestinal stromal tumors (GISTs). The compound demonstrated selective inhibition in vitro, indicating its potential as a targeted therapy for cancers associated with aberrant KIT signaling.

- Antimicrobial Properties :

- Inflammatory Pathways :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the morpholine ring.

- Introduction of the tert-butyl group.

- Carboxylation to yield the final product.

Optimizing these synthetic routes is crucial for improving yield and purity, which directly impacts biological testing outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.